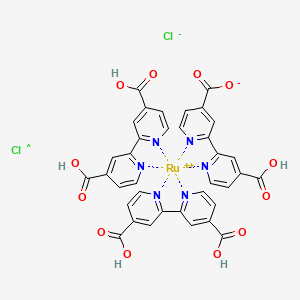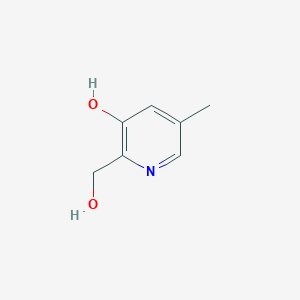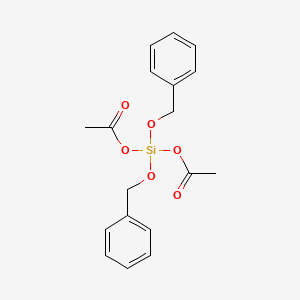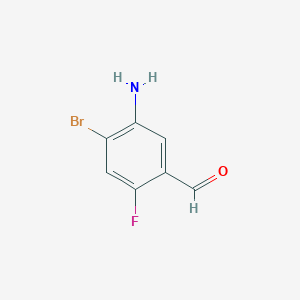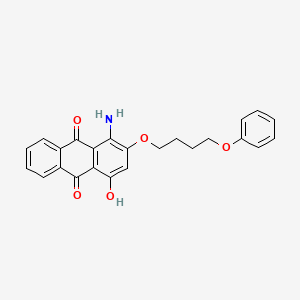![molecular formula C24H16N2O2 B13130657 1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione CAS No. 88653-22-9](/img/structure/B13130657.png)
1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE is a complex organic compound belonging to the anthracene-based derivatives. These derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE typically involves multi-step organic reactions. One common method includes the Suzuki/Sonogashira cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . The reaction conditions often involve the use of palladium catalysts, bases, and solvents such as toluene or DMF (dimethylformamide).
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions but optimized for higher yields and cost-effectiveness. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using halogenating agents or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mecanismo De Acción
The mechanism of action of 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE involves its interaction with molecular targets such as enzymes and receptors. In anticancer research, it has been shown to inhibit key proteins involved in cell proliferation and survival, such as kinases and topoisomerases. The compound’s ability to intercalate into DNA also contributes to its cytotoxic effects .
Comparación Con Compuestos Similares
9,10-Anthracenedione: A simpler derivative with similar core structure but lacking the amino and naphthylamino substituents.
Uniqueness: 1-AMINO-4-(NAPHTHALEN-2-YLAMINO)ANTHRACENE-9,10-DIONE stands out due to its specific substituents, which enhance its photophysical properties and biological activities. Its unique structure allows for diverse applications, from fluorescent probes to potential therapeutic agents .
Propiedades
Número CAS |
88653-22-9 |
|---|---|
Fórmula molecular |
C24H16N2O2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
1-amino-4-(naphthalen-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C24H16N2O2/c25-19-11-12-20(26-16-10-9-14-5-1-2-6-15(14)13-16)22-21(19)23(27)17-7-3-4-8-18(17)24(22)28/h1-13,26H,25H2 |
Clave InChI |
NQYPFUVHXIDISB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)NC3=C4C(=C(C=C3)N)C(=O)C5=CC=CC=C5C4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)

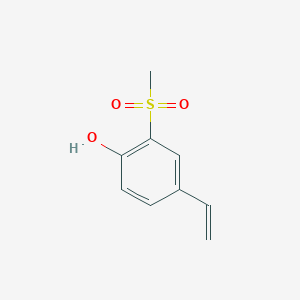
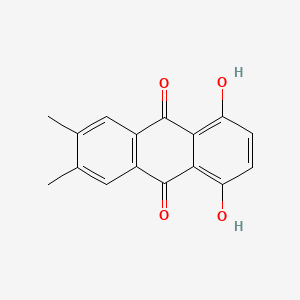
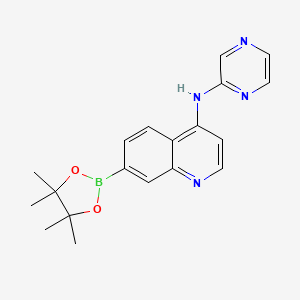
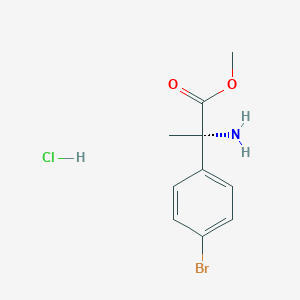

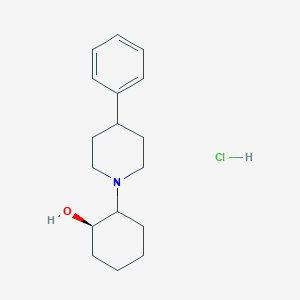
![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)
